molecular formula C13H9ClN2O3S B2777657 4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol CAS No. 1432436-96-8

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol

Cat. No.: B2777657
CAS No.: 1432436-96-8
M. Wt: 308.74
InChI Key: LMSVZJHDFNOVCE-UHFFFAOYSA-N
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Description

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol is a synthetic compound featuring a 1,2-benzothiazole ring system (1,1-dioxidized) linked via an amino group to a 4-chloro-2-hydroxyphenyl moiety. This structure combines a sulfonamide-like benzothiazole dioxido group with a phenolic scaffold, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

4-chloro-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S/c14-8-5-6-11(17)10(7-8)15-13-9-3-1-2-4-12(9)20(18,19)16-13/h1-7,17H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSVZJHDFNOVCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol typically involves the reaction of 4-chlorophenol with 2-aminobenzothiazole-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group in the benzothiazole moiety can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cancer cell proliferation. In vitro studies show that these compounds can induce apoptosis in various cancer cell lines, including prostate and colon cancer cells .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the modulation of key proteins associated with cell growth and survival. For example, some studies suggest that these compounds can influence the tumor-suppressor protein p53, leading to increased apoptosis in cancer cells .

Case Study: In Vivo Efficacy
A notable study demonstrated that a related compound significantly inhibited the progression of colon adenocarcinoma in animal models. The compound was shown to reduce tumor size and improve survival rates compared to control groups .

Agricultural Applications

Pesticidal Properties
The structural characteristics of this compound suggest potential use as a pesticide. Compounds containing benzothiazole moieties have been reported to possess fungicidal and herbicidal activities, making them suitable candidates for agricultural applications .

Synergistic Effects
In combination with other agrochemicals, this compound may enhance the efficacy of pest control measures. For instance, studies have indicated that when used alongside traditional pesticides, the effectiveness against certain pests is significantly increased, leading to better crop yields .

Materials Science

Polymer Additives
In materials science, derivatives of this compound can be utilized as additives in polymers to enhance thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices has been shown to improve resistance to degradation under harsh environmental conditions .

Case Study: Polymer Blends
Research involving blends of polyethylene with benzothiazole derivatives has revealed improved mechanical strength and thermal resistance compared to unmodified polymers. This application is particularly relevant in industries where material performance under heat and stress is critical .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryInduces apoptosis in cancer cells; modulates p53
Agricultural UseExhibits fungicidal properties; enhances pesticide efficacy
Materials ScienceImproves thermal stability and mechanical properties in polymers

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the benzothiazole moiety can interact with enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivatives (6a–h) were synthesized and evaluated for anticancer activity (). These compounds replace the benzothiazole dioxido group with a 1,3,4-oxadiazole ring, which enhances metabolic stability and planar aromatic interactions with biological targets .

Key Differences and Bioactivity:
Compound Substituent on Aryl Ring Anticancer Activity (PGI% at 10 µM) Antimicrobial Activity (Docking Score, kcal/mol)
6h (Oxadiazole derivative) 3,4,5-Trimethoxyphenyl 65.12% (SNB-19 CNS cancer) N/A
6f (Oxadiazole derivative) 2-Hydroxyphenyl 54.68% (SNB-75 renal cancer) N/A
6c (Oxadiazole derivative) 4-Nitrophenyl Moderate activity -6.200 (DNA gyrase)
Target Compound (Benzothiazole) 1,1-Dioxido benzothiazole Limited data N/A
  • Structure-Activity Relationship (SAR):
    • Electron-donating groups (e.g., 3,4,5-trimethoxy, 2-hydroxy) on the aryl ring enhance anticancer potency, likely due to improved hydrophobic interactions with microtubule binding sites .
    • The 1,3,4-oxadiazole core provides superior metabolic stability compared to the benzothiazole dioxido group, as oxadiazoles resist enzymatic degradation .

Benzisothiazole Dioxido Derivatives

Benzisothiazole dioxido-containing compounds (e.g., those in –14) share structural similarities with the target compound but differ in substitution patterns and biological targets.

Example Compounds:

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl isonicotinate (): Combines a benzothiazole dioxido group with an isonicotinate ester.

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide ():

  • Features an acetamide linker and a 4-hydroxyphenyl group.
  • Reported as an irritant (Hazard Class: IRRITANT), limiting therapeutic applicability .

4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]butan-1-ol (): Includes a butanol chain, enhancing solubility but reducing membrane permeability. Predicted physicochemical properties: MW = 254.31, LogP = 1.41 .

Comparison with Target Compound:
  • Bioactivity: Benzisothiazole dioxido derivatives are less studied for anticancer activity but show promise in antiviral and antimicrobial applications (e.g., anti-HIV-1 activity in ).
  • Solubility: The phenolic hydroxyl group in the target compound may improve water solubility compared to alkyl-chain analogs like .

Kv1.3 Inhibitors with Benzothiazole Cores ()

N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs are potent Kv1.3 potassium channel inhibitors. These compounds utilize the benzothiazole dioxido group for target binding but lack the phenolic moiety present in the target compound.

Key Contrasts:
  • Target Specificity: Kv1.3 inhibitors focus on ion channel modulation, whereas the target compound’s structural analogs (e.g., 6h) target microtubules or DNA gyrase .
  • Substituent Effects: The addition of a 4-chloro-2-hydroxyphenyl group in the target compound may redirect bioactivity toward tubulin polymerization inhibition, similar to oxadiazole derivatives .

Biological Activity

4-Chloro-2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]phenol is a compound that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article details its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClN3O3SC_7H_4ClN_3O_3S with a molecular weight of approximately 217.63 g/mol. Its structure features a benzothiazole core, which is known for diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can modulate receptor-mediated effects, influencing cellular signaling pathways.
  • Oxidative Stress Induction : It has been shown to induce oxidative stress in cells, which can lead to apoptosis in certain cancer cell lines.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are recognized as critical pathogens by the WHO.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce cell death in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to target specific signaling pathways makes it a candidate for further development in cancer therapeutics.

Cytotoxicity and Safety Profile

A safety assessment conducted on rats revealed that high doses of the compound led to significant changes in hematological parameters and organ weights. Notably:

  • Increased Methemoglobin Levels : High doses resulted in elevated methemoglobin levels, indicating potential toxicity.
  • Histopathological Changes : Observations included hyperplasia in the forestomach and increased organ weights, suggesting that while the compound has therapeutic potential, careful consideration of dosage is necessary.

Data Tables

Biological Activity Effect Observed Reference
AntimicrobialEffective against Acinetobacter baumannii
AnticancerInduces apoptosis in cancer cell lines
CytotoxicityIncreased methemoglobin levels in rats

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that the compound inhibited bacterial growth at concentrations as low as 1280 ppm, suggesting its potential as a therapeutic agent against resistant strains .
  • Toxicological Assessment : In a chronic toxicity study involving rats, significant increases in organ weights were noted at high doses (20,000 ppm), alongside changes in blood parameters such as decreased red blood cell counts .
  • Mechanism of Action Exploration : Research elucidated that the compound's anticancer effects are mediated through its interaction with specific receptors involved in cell proliferation and apoptosis pathways .

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